
N-(2-chlorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chlorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a carboxamide group (-CONH2), a chlorobenzyl group (C6H4CH2Cl), and a methyl group (-CH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, would have a planar structure due to the presence of two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorobenzyl group might make the compound relatively nonpolar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Structural Insights
1,2,4-Thiadiazoles can be synthesized through oxidative dimerization of thioamides, showcasing a methodology for creating disubstituted thiadiazoles (Takikawa et al., 1985). This process highlights the versatility and reactivity of thiadiazole compounds in organic synthesis, providing a pathway for generating structures that could have implications in drug design and development.
Anticancer Potential
Thiazole and thiadiazole derivatives have demonstrated potential as anticancer agents. A study highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, revealing that certain compounds exhibit potent anticancer activity against hepatocellular carcinoma cell lines (Gomha et al., 2017). This suggests the therapeutic relevance of thiadiazole derivatives in cancer treatment.
Antimicrobial and Antifungal Applications
The synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides and their fungicidal activity evaluation indicates moderate effectiveness against tested fungi, underscoring their potential as antimicrobial and antifungal agents (Zi-lon, 2015). This highlights the broader pharmacological applications of 1,2,4-thiadiazole derivatives beyond cancer treatment.
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including those with thiadiazole structures, have been investigated for their ability to inhibit photosynthetic electron transport. This research provides insights into the potential use of thiadiazole derivatives in the development of herbicides and highlights the diverse biological activities these compounds can exhibit (Vicentini et al., 2005).
Synthesis Methodologies and Drug-like Properties
A general method for synthesizing drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the chemical versatility and potential pharmaceutical applications of thiadiazole compounds (Park et al., 2009). These methodologies enable the exploration of thiadiazole derivatives in drug discovery, highlighting their significance in medicinal chemistry.
将来の方向性
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-14-11(17-15-7)10(16)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVHSNFICZHZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

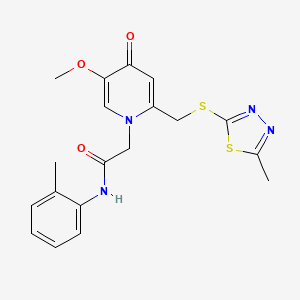
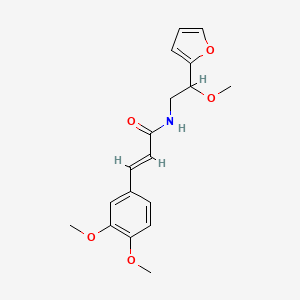
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
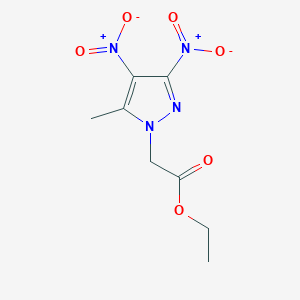
![1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B2716203.png)
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2716205.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)
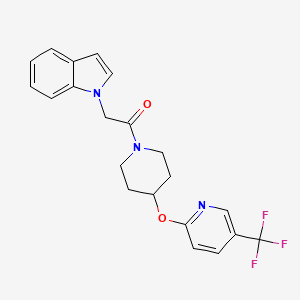
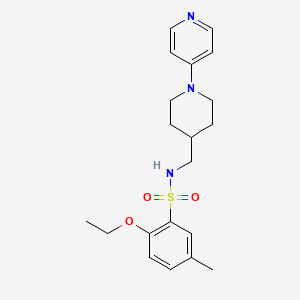
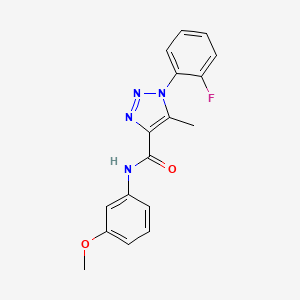
![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)